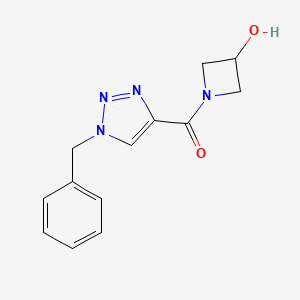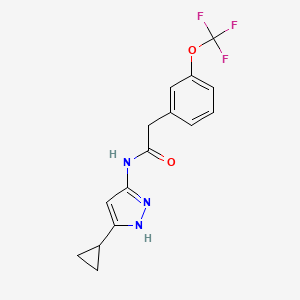![molecular formula C15H21NOS B6641290 3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol](/img/structure/B6641290.png)
3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, MT-2, and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of MT-2 involves the activation of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. These pathways are involved in cell growth and survival and are often dysregulated in cancer and other diseases. MT-2 has been shown to modulate these pathways, leading to the inhibition of tumor growth and the reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects:
MT-2 has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress and inflammation, and the improvement of cognitive function. These effects are mediated through the activation of various signaling pathways and the modulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MT-2 for lab experiments is its specificity and potency. MT-2 has been shown to have a high affinity for its target receptors and to be effective at low concentrations. However, one limitation of using MT-2 in lab experiments is its cost and availability. The synthesis of MT-2 is complex and requires specialized equipment and expertise, which can make it difficult to obtain for some researchers.
Direcciones Futuras
There are several future directions for research on MT-2, including the development of new synthesis methods and the investigation of its potential therapeutic applications in other fields of medicine. Additionally, further studies are needed to elucidate the exact mechanism of action of MT-2 and to identify potential side effects or toxicity concerns. Overall, MT-2 represents a promising avenue for the development of new therapeutics and warrants further investigation in both preclinical and clinical settings.
Métodos De Síntesis
The synthesis of MT-2 involves a multi-step process that includes the use of various reagents and catalysts. The initial step involves the reaction of 6-methyl-2,3-dihydro-1H-indene with formaldehyde and ammonia to form the intermediate, 6-methyl-2,3-dihydro-1H-inden-1-amine. This intermediate is then reacted with thiomorpholine and formaldehyde to form the final product, 3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol.
Aplicaciones Científicas De Investigación
MT-2 has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, cardiovascular disease, and neurological disorders. In cancer treatment, MT-2 has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. In cardiovascular disease, MT-2 has been shown to reduce oxidative stress and inflammation, which are key factors in the development of atherosclerosis. In neurological disorders, MT-2 has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-11-2-3-12-4-5-14(13(12)8-11)16-9-15(17)6-7-18-10-15/h2-3,8,14,16-17H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMANYYTAMBOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2NCC3(CCSC3)O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(6-methyl-2,3-dihydro-1H-inden-1-yl)amino]methyl]thiolan-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2S)-1-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B6641216.png)
![3,4-dichloro-N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B6641220.png)
![(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone](/img/structure/B6641230.png)
![(3-Hydroxyazetidin-1-yl)-(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B6641231.png)
![(3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B6641236.png)

![1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol](/img/structure/B6641252.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-1,3-benzoxazol-5-yl)urea](/img/structure/B6641258.png)
![1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol](/img/structure/B6641269.png)
![Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641282.png)
![3-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]thiolan-3-ol](/img/structure/B6641285.png)

![1-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B6641295.png)
![[3-[(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)methyl]oxetan-3-yl]methanol](/img/structure/B6641306.png)